ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
CAS No.: 2034332-15-3
Cat. No.: VC4883632
Molecular Formula: C12H17N3O2
Molecular Weight: 235.287
* For research use only. Not for human or veterinary use.
![ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate - 2034332-15-3](/images/structure/VC4883632.png)
Specification
CAS No. | 2034332-15-3 |
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Molecular Formula | C12H17N3O2 |
Molecular Weight | 235.287 |
IUPAC Name | ethyl 2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Standard InChI | InChI=1S/C12H17N3O2/c1-2-17-12(16)14-5-6-15-10(8-14)7-11(13-15)9-3-4-9/h7,9H,2-6,8H2,1H3 |
Standard InChI Key | XNGMMRMKMCXYPD-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Introduction
Chemical Structure and Nomenclature
Ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate belongs to the pyrazolo-pyrazine family, characterized by fused pyrazole and pyrazine rings. The core structure features:
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A pyrazolo[1,5-a]pyrazine scaffold with hydrogenation at positions 4, 5, 6, and 7.
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A cyclopropyl substituent at position 2.
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An ethyl ester group at position 5.
Molecular Formula: C₁₁H₁₅N₃O₂
SMILES: C1CC1C2=NN3CCN(CC3=C2)C(=O)OCC
InChIKey: WUZQNYDPJQOWRX-UHFFFAOYSA-N
The cyclopropyl group introduces steric constraints, potentially enhancing metabolic stability, while the ethyl ester may serve as a prodrug moiety for improved bioavailability .
Synthetic Routes and Methodologies
While no explicit synthesis for this compound is documented, analogous pyrazolo-pyrazine derivatives suggest viable pathways:
Core Heterocycle Formation
Pyrazolo[1,5-a]pyrazines are typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by pyrazine annulation . A related approach involves:
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Hydrazine-Uracil Condensation: As demonstrated in the synthesis of pyrazolopyrimidinones, 6-chlorouracil reacts with hydrazine hydrate to form intermediate dihydropyrazolopyrimidinones .
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Cyclopropane Introduction: Cyclopropanation via Simmons-Smith reaction or transition-metal-catalyzed cross-couplings could install the cyclopropyl group at position 2 .
Esterification
The ethyl ester is likely introduced via nucleophilic substitution or esterification of a carboxylic acid intermediate. For instance, treating a 5-carboxylic acid derivative with ethanol under acidic conditions would yield the ester.
Physicochemical Properties
Predicted properties derived from structural analogs and computational tools include:
Property | Value |
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Molecular Weight | 229.26 g/mol |
LogP (Octanol-Water) | 1.8 ± 0.3 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 66.8 Ų |
The moderate LogP suggests balanced lipophilicity, favoring membrane permeability. The polar surface area indicates potential for engaging in hydrogen-bonding interactions .
Computational and Structural Insights
Docking studies of analogous compounds reveal critical binding motifs:
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Pyrazine Nitrogen Interactions: Van der Waals contacts with Arg111 stabilize the ligand-receptor complex .
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Ester Group Role: The ethyl ester may participate in water-mediated interactions with Thr219 and Asn217, as observed in cocrystal structures of related molecules .
Future Directions and Applications
Medicinal Chemistry Optimization
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Prodrug Conversion: Hydrolysis of the ethyl ester to a carboxylic acid could enhance target engagement, mimicking strategies used in ACE inhibitors.
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Cyclopropane Isosteres: Replacing cyclopropane with spirocyclic amines may improve metabolic stability and solubility .
Target Identification
Given the structural similarity to SHP2 inhibitors, this compound warrants screening against phosphatases and kinases implicated in oncology and immunology.
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